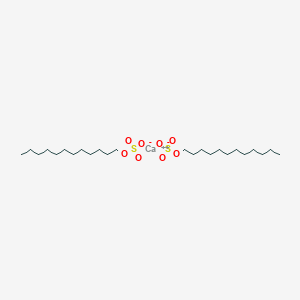

Calcium dodecyl sulfate

CAS No.: 4780-52-3

Cat. No.: VC17090792

Molecular Formula: C24H50CaO8S2

Molecular Weight: 570.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4780-52-3 |

|---|---|

| Molecular Formula | C24H50CaO8S2 |

| Molecular Weight | 570.9 g/mol |

| IUPAC Name | calcium;dodecyl sulfate |

| Standard InChI | InChI=1S/2C12H26O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |

| Standard InChI Key | QTPSOVJLZXSTEB-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

Introduction

Chemical Identity and Structural Properties

Calcium dodecyl sulfate (CAS 4780-52-3) is characterized by the molecular formula C₁₂H₂₅CaO₄S⁺, with a molecular weight of 305.468 g/mol . The compound consists of a dodecyl sulfate anion (C₁₂H₂₅SO₄⁻) bound to a calcium cation (Ca²⁺). Key physicochemical properties include an exact mass of 305.110 g/mol, a polar surface area (PSA) of 74.81 Ų, and a logP (octanol-water partition coefficient) of 4.46, indicating moderate hydrophobicity .

Table 1: Structural and Physicochemical Properties of Calcium Dodecyl Sulfate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅CaO₄S⁺ |

| Molecular Weight | 305.468 g/mol |

| Exact Mass | 305.110 g/mol |

| Polar Surface Area | 74.81 Ų |

| logP | 4.46 |

The dodecyl sulfate anion features a linear aliphatic chain with 12 carbon atoms terminated by a sulfate group, a structure shared across dodecyl sulfate salts (e.g., sodium, ammonium) . Unlike its sodium counterpart, calcium dodecyl sulfate forms a 2:1 electrolyte due to the divalent calcium ion, influencing its solubility and micellization behavior .

Synthesis and Precipitation Dynamics

Calcium dodecyl sulfate is typically synthesized via the reaction of sodium dodecyl sulfate (SDS) with calcium ions in aqueous solutions. Below the critical micelle concentration (CMC) of SDS (~1.8 × 10⁻³ M at 25°C), calcium dodecyl sulfate precipitates according to the solubility product principle:

where is the solubility product constant . Experimental data show that precipitation occurs at calcium ion activities above M in pure SDS solutions, with the precipitate identified as Ca(DS)₂ through slope analysis (-2.05 log-log plot slope) .

Above the CMC, SDS forms micelles that associate with calcium ions, increasing calcium tolerance. This phenomenon is attributed to micellar ion binding, where calcium ions partition into the micelle Stern layer, reducing free ion concentration and inhibiting precipitation . For instance, at SDS concentrations exceeding M, calcium tolerance rises sharply, enabling stable supersaturated solutions.

Solubility and Micellar Interactions

Solubility Product and Ionic Strength Effects

The solubility of calcium dodecyl sulfate is highly dependent on ionic strength. In sodium chloride (NaCl) solutions, increased Na⁺ concentration suppresses SDS micelle formation by lowering the CMC. For example, at 0.513 M NaCl, the CMC of SDS decreases to M, shifting the precipitation boundary to lower surfactant concentrations . This effect arises from competitive ion binding: Na⁺ ions displace Ca²⁺ at micelle surfaces, reducing calcium association and enhancing precipitation risk.

Activity Corrections and Precipitation Boundaries

Activity corrections using the Davies equation reveal that calcium ion activity () governs precipitation thresholds. In pure SDS solutions, the precipitation boundary transitions from a negative slope (below CMC) to a positive slope (above CMC), reflecting micelle-mediated calcium tolerance . For instance:

Environmental and Industrial Implications

While sodium dodecyl sulfate (SDS) is widely regulated due to its aquatic toxicity (e.g., EC₅₀ = 2.4 mg/L for Daphnia magna) , calcium dodecyl sulfate remains understudied in environmental contexts. Its lower solubility compared to SDS suggests reduced bioavailability, but persistent accumulation in sediments could pose risks to benthic organisms. Regulatory frameworks for dodecyl sulfates in the EU and US focus on biodegradability and toxicity thresholds, yet calcium-specific guidelines are absent .

In industrial applications, calcium dodecyl sulfate’s precipitation behavior is critical in detergent formulations. Hard water (high Ca²⁺ content) can deactivate anionic surfactants via precipitation, necessitating chelating agents or nonionic surfactants to mitigate Ca(DS)₂ formation .

Research Gaps and Future Directions

-

Ecotoxicological Data: Acute and chronic toxicity studies on aquatic organisms are needed to establish safe exposure limits.

-

Micelle-Ion Binding Mechanics: Molecular dynamics simulations could elucidate calcium association mechanisms in SDS micelles.

-

Regulatory Harmonization: Calcium dodecyl sulfate’s distinction from sodium/potassium salts warrants separate hazard classification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume